molecular formula C9H7ClO2 B101736 7-Chloro-4-chromanone CAS No. 18385-72-3

7-Chloro-4-chromanone

Cat. No. B101736
CAS RN: 18385-72-3
M. Wt: 182.6 g/mol
InChI Key: YBCBUDKINFJWHE-UHFFFAOYSA-N
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Description

7-Chloro-4-chromanone is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .


Synthesis Analysis

Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . This review focuses on the major synthetic methods of preparation reported on chroman-4-one derivatives from 2016 to 2021 .


Molecular Structure Analysis

Structurally, chroman-4-one is a fusion of benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone and chromenone . The absence of C2-C3 double bond of chroman-4-one skeleton makes a minor difference from chromone and associated with diverse biological activities .


Chemical Reactions Analysis

Chroman-4-one acts as a major building block in a large class of medicinal compounds . Synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .


Physical And Chemical Properties Analysis

The molecular formula of 7-Chloro-4-chromanone is C9H7ClO2 . Its average mass is 182.604 Da and its monoisotopic mass is 182.013458 Da .

Scientific Research Applications

Anticancer Activity

7-Chloro-4-chromanone: has been studied for its potential anticancer properties. It acts as a scaffold in medicinal chemistry for the design and synthesis of novel lead compounds. The compound’s ability to inhibit tumor necrosis factor-α (TNF-α) makes it a candidate for cancer treatment research .

Antidiabetic Potential

Research has indicated that chromanone derivatives, including 7-Chloro-4-chromanone , may have antidiabetic effects. This is due to their ability to modulate blood sugar levels, making them a subject of interest in the development of new antidiabetic medications .

Antioxidant Properties

The antioxidant capacity of 7-Chloro-4-chromanone is significant in scientific research. Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases. The compound’s structure allows it to scavenge free radicals, thus protecting cells from damage .

Antimicrobial and Antifungal Uses

This compound is also being explored for its antimicrobial and antifungal activities. Its efficacy against a range of microbial and fungal strains is being assessed, which could lead to the development of new classes of antibiotics and antifungals .

Neuroprotective Effects

7-Chloro-4-chromanone: has shown promise in neuroprotection, particularly in diseases like Alzheimer’s. Its anti-inflammatory properties play a significant role in the pathological mechanism of various inflammation-related disorders, including neurodegenerative diseases .

Cardiovascular Research

Due to its anti-inflammatory and anticoagulant effects, 7-Chloro-4-chromanone is being studied in the context of cardiovascular diseases. It may help in reducing the risk of atherosclerosis and other related conditions .

Each of these applications demonstrates the versatility of 7-Chloro-4-chromanone in scientific research, offering a wide range of potential therapeutic benefits. The ongoing studies and developments in synthesizing novel chromanone analogs continue to provide valuable leads to the chemistry community .

Safety and Hazards

The safety information for 7-Chloro-4-chromanone includes pictograms GHS07, signal word warning, and hazard statements H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

Future Directions

Due to poor yield in the case of chemical synthesis and expensive isolation procedure from natural compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs to give leads to the chemistry community . Considering the versatility of chromanone, this review is designed to impart comprehensive, critical, and authoritative information about the chromanone template in drug designing and development .

properties

IUPAC Name

7-chloro-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCBUDKINFJWHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10559817
Record name 7-Chloro-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10559817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-4-chromanone

CAS RN

18385-72-3
Record name 7-Chloro-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10559817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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